molecular formula C6H2BrF2NO2 B065052 4-Bromo-2,5-difluoronitrobenzene CAS No. 167415-27-2

4-Bromo-2,5-difluoronitrobenzene

Cat. No. B065052
M. Wt: 237.99 g/mol
InChI Key: GJFYMYJYPARISZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-2,5-difluoronitrobenzene is synthesized from bromobenzene by nitration in water. The synthesis of similar compounds typically involves multiple steps, including bromination, nitration, and fluorination. Techniques such as Sandmeyer reaction and Grignard reaction are commonly employed. The yield and purity of these compounds vary depending on the reaction conditions and the starting materials used (Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of similar fluorinated aromatic compounds has been studied by various methods, including electron diffraction and ab initio calculations. These studies show that the benzene ring in such molecules deviates only slightly from D6h symmetry, and the bond angles and lengths are affected by the presence of fluorine atoms (Schei et al., 1984).

Chemical Reactions and Properties

Compounds similar to 4-Bromo-2,5-difluoronitrobenzene undergo various chemical reactions, including aromatic nucleophilic substitution and oxidation. These reactions can lead to the formation of different derivatives with varied functional groups, influencing their chemical properties significantly (Sasaki et al., 1999).

Physical Properties Analysis

The physical properties of fluorinated benzene derivatives, such as melting point, boiling point, and solubility, depend on the nature and position of the substituents on the benzene ring. The presence of fluorine and nitro groups tends to increase the compound's electronegativity and polarity, affecting its physical characteristics (Mocilac et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2,5-difluoronitrobenzene, such as reactivity and stability, are influenced by the electron-withdrawing effects of the bromo and nitro groups, as well as the electron-attracting nature of the fluorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior (Dikundwar et al., 2014).

Scientific Research Applications

Application 1: Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used as a raw material in organic synthesis .

Application 2: Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of fluorinated building blocks .

Application 3: Synthesis of Fluorinated Building Blocks

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of fluorinated building blocks .

Application 4: Proteomics Research

  • Scientific Field : Proteomics
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used as a specialty product for proteomics research applications .

Application 5: Synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic Acid

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .

Application 6: Synthesis of N-Alkylated 2-Arylaminobenzimidazoles

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 4-Bromo-2,5-difluoronitrobenzene is used in the synthesis of N-alkylated 2-arylaminobenzimidazoles .

Safety And Hazards

4-Bromo-2,5-difluoronitrobenzene can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFYMYJYPARISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371249
Record name 4-Bromo-2,5-difluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,5-difluoronitrobenzene

CAS RN

167415-27-2
Record name 4-Bromo-2,5-difluoronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluoronitrobenzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-bromo-1,4-difluoro-benzene (98.6 g, 510.88 mmol) in 1.2 L of concentrated H2SO4 was added KNO3 by portions at 0° C. After this addition, the mixture was allowed to warm to RT and stirred for additional 16 h. The mixture was poured onto ice-cold water and extracted with DCM. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give 1-bromo-2,5-difluoro-4-nitro-benzene (95 g, 78.1% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.91-7.87 (dd, 1H), 7.52-7.57 (dd, 1H).
Quantity
98.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-bromo-2,5-difluorobenzene (1.000 g, 5.181 mmol, Aldrich, used as received) in conc. H2SO4 (8.0 mL) at 0° C, KNO3 (0.525 g, 5.19 mmol) was added in one lot. The resulting yellow solution was allowed to warm to 28° C. and stirred at 28° C. overnight. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous NaSO4, removed under vacuum, and the resulting white solid was dried further under vacuum to afford 1.102 g (89%) of the title compound as a white powder; m.p. 58-60° C.; 1H NMR (CDCl3: δ 7.591 (dd, 1H, J1=9.6 Hz, J2=5.4 Hz), 7.891 (t, 1H, J=6.9 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.525 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
80 g
Type
reactant
Reaction Step Two
Yield
89%

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